molecular formula C21H15Cl2N3O4S2 B2851454 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide CAS No. 922620-22-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide

Cat. No. B2851454
CAS RN: 922620-22-2
M. Wt: 508.39
InChI Key: ZRCSLVBIOKIJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C21H15Cl2N3O4S2 and its molecular weight is 508.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potentials

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies show that these compounds exhibit significant activity against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infectious diseases and cancer. The antimicrobial activity was tested against Gram-positive, Gram-negative bacteria, fungi, and mycobacteria, showing notable efficacy in inhibiting the growth of these microorganisms. The anticancer evaluation highlighted compounds with potent activity against different cancer cell lines, suggesting the relevance of these derivatives in oncology research and drug development (Deep et al., 2016).

Synthesis and Characterization

The compound and its derivatives have been the subject of extensive synthetic efforts, aiming to explore their pharmacological properties and potential applications further. These studies involve complex synthetic routes, characterization, and analysis to understand better the structure-activity relationships that govern their biological activities. By synthesizing various derivatives, researchers aim to enhance the pharmacological profiles of these compounds, making them more effective and selective for their target applications. The synthesis approaches also provide insights into designing and developing new compounds with improved efficacy and safety profiles for various therapeutic areas (Khazaei et al., 2015).

Pharmacological Investigations

The pharmacological investigations of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide derivatives encompass various studies to elucidate their mechanisms of action, efficacy, and potential therapeutic applications. These studies include exploring their interactions with biological targets, such as enzymes and receptors, to understand the molecular basis of their activity. The aim is to identify novel therapeutic agents for diseases lacking effective treatments by leveraging the unique properties of these compounds (Procopiou et al., 2013).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4S2/c1-30-17-11-10-15(23)19-18(17)24-21(31-19)25-20(27)14-4-2-3-5-16(14)26-32(28,29)13-8-6-12(22)7-9-13/h2-11,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSLVBIOKIJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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